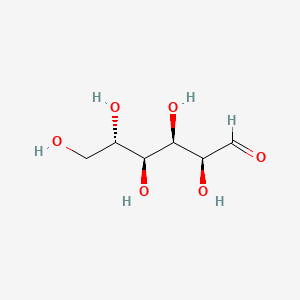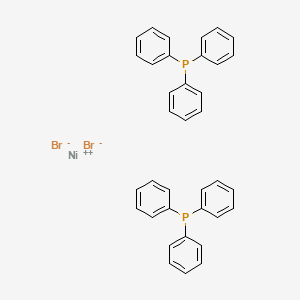
Bis(triphenylphosphine)nickel (II) bromide
Vue d'ensemble
Description
Bis(triphenylphosphine)nickel (II) bromide is an organometallic compound with the chemical formula C36H30Br2NiP2. It is a coordination complex where a nickel ion is bonded to two bromide ions and two triphenylphosphine ligands. This compound is known for its dark green crystalline appearance and is used primarily as a catalyst in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(triphenylphosphine)nickel (II) bromide can be synthesized by reacting nickel(II) bromide with triphenylphosphine in an inert atmosphere. The reaction typically involves dissolving nickel(II) bromide in a suitable solvent like dichloromethane, followed by the addition of triphenylphosphine. The mixture is then stirred under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified by recrystallization from solvents like dichloromethane or toluene .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(triphenylphosphine)nickel (II) bromide participates in various types of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.
Reductive Elimination: The reverse of oxidative addition, where the nickel center reduces its oxidation state by eliminating a molecule.
Substitution Reactions: Ligands in the coordination sphere of nickel can be replaced by other ligands[][3].
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aryl halides, and organometallic reagents like Grignard reagents. Typical reaction conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation[3][3].
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled organic molecules[3][3].
Applications De Recherche Scientifique
Bis(triphenylphosphine)nickel (II) bromide has a wide range of applications in scientific research:
Biology: While its direct applications in biology are limited, it can be used to synthesize biologically active molecules.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It serves as a catalyst in polymerization reactions and the production of fine chemicals.
Mécanisme D'action
The mechanism by which bis(triphenylphosphine)nickel (II) bromide exerts its catalytic effects involves the coordination of the nickel center with reactant molecules. The triphenylphosphine ligands stabilize the nickel center, allowing it to undergo oxidative addition and reductive elimination reactions efficiently. This coordination facilitates the formation and breaking of chemical bonds, driving the catalytic process[5][5].
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(triphenylphosphine)nickel (II) chloride: Similar in structure but with chloride ions instead of bromide.
Bis(triphenylphosphine)palladium (II) chloride: A palladium analog used in similar catalytic applications.
Bis(triphenylphosphine)platinum (II) chloride: A platinum analog with similar catalytic properties.
Uniqueness
Bis(triphenylphosphine)nickel (II) bromide is unique due to its specific reactivity and stability provided by the bromide ligands. This makes it particularly effective in certain catalytic processes where other similar compounds might not perform as well .
Propriétés
IUPAC Name |
nickel(2+);triphenylphosphane;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKXARSPUFVXIX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Br2NiP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


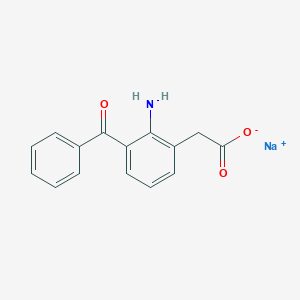
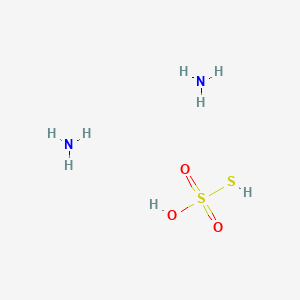
![4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid](/img/structure/B7819452.png)
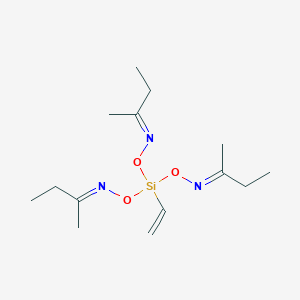
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid](/img/structure/B7819466.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol](/img/structure/B7819472.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol](/img/structure/B7819473.png)
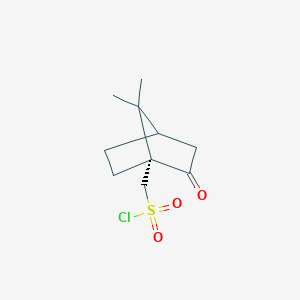
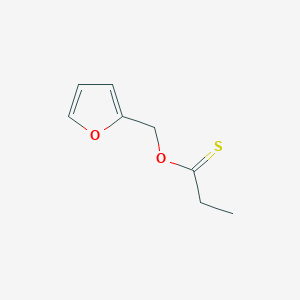
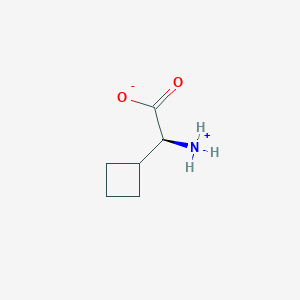
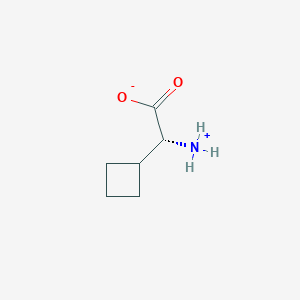
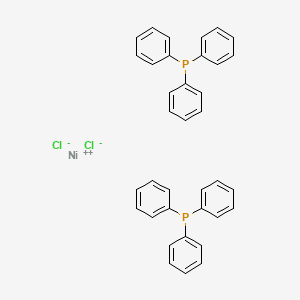
![methyl (1R,2S,9R,10R,11S,14S,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B7819518.png)
